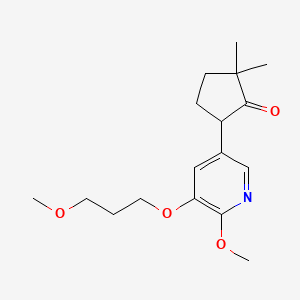
5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one is a complex organic compound that features a pyridine ring substituted with methoxy and methoxypropoxy groups, attached to a dimethylcyclopentanone moiety
准备方法
The synthesis of 5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one involves multiple steps, typically starting with the preparation of the pyridine ring followed by the introduction of the methoxy and methoxypropoxy groups. The final step involves the attachment of the dimethylcyclopentanone moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the cyclopentanone moiety can be reduced to form alcohols.
科学研究应用
5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methoxypropoxy groups play a crucial role in binding to these targets, while the cyclopentanone moiety influences the overall stability and reactivity of the compound .
相似化合物的比较
Similar compounds include those with pyridine rings substituted with different functional groups or those with variations in the cyclopentanone moiety. For example:
6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one: Similar structure but different substitution pattern.
5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-2-one: Variation in the position of the carbonyl group. These compounds share some properties but differ in their reactivity and applications, highlighting the uniqueness of 5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one.
生物活性
5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one is a complex organic compound with significant potential for various biological activities. Its unique structural features, including a cyclopentanone core and a substituted pyridine ring, suggest interactions with multiple biological targets. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.
Predicted Pharmacological Effects
Using computational methods such as the Prediction of Activity Spectra for Substances (PASS), researchers have predicted that this compound may exhibit various pharmacological effects. These predictions indicate potential activities against:
- Antimicrobial agents
- Anticancer properties
- Neuroprotective effects
Interaction Studies
Studies utilizing techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to elucidate the binding affinities between this compound and various biological targets. These studies are critical for understanding the mechanism of action and guiding further development.
Comparative Biological Activity
Comparative studies highlight the unique biological activity of this compound in relation to other similar molecules. The following table summarizes some notable compounds with similar structures:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a phenyl ring and ethynyl group | Antagonist activity at mGluR5 receptors |
| Trifluoperazine | Tricyclic structure with trifluoromethyl group | Antipsychotic properties |
| Methotrexate | Pteridine derivative with multiple functional groups | Anticancer activity via dihydrofolate reductase inhibition |
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
-
Formation of the Cyclopentanone Core:
- Utilizing cyclization reactions to create the cyclopentanone structure.
-
Pyridine Ring Substitution:
- Introducing methoxy and methoxypropoxy groups through nucleophilic substitution reactions.
-
Purification:
- Employing chromatographic techniques to isolate the desired product with high purity.
Each step requires careful optimization of reaction conditions to ensure high yields and purity.
Neuroprotective Effects
Recent studies have indicated that similar compounds exhibit neuroprotective effects by modulating neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.
Anticancer Activity
Preliminary research suggests that derivatives of this compound can inhibit cancer cell proliferation in vitro, indicating its potential as an anticancer agent. Further studies are required to elucidate the specific mechanisms involved.
属性
分子式 |
C17H25NO4 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC 名称 |
5-[6-methoxy-5-(3-methoxypropoxy)pyridin-3-yl]-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C17H25NO4/c1-17(2)7-6-13(15(17)19)12-10-14(16(21-4)18-11-12)22-9-5-8-20-3/h10-11,13H,5-9H2,1-4H3 |
InChI 键 |
XIJZKAXGHQYXAA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(C1=O)C2=CC(=C(N=C2)OC)OCCCOC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















